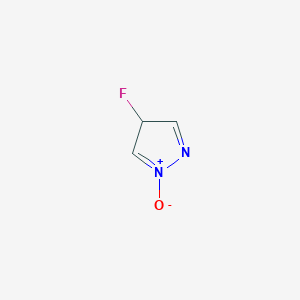
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 4-position and an oxo group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of pyrazolodiazonium salts with tetrafluoroboric acid under ultraviolet irradiation at low temperatures . Another method includes the halogen exchange reaction, where bromine-fluorine exchange in 3-bromopyrazoline is performed using silver fluoride as both the fluorine source and oxidation reagent .
Industrial Production Methods
Industrial production of fluorinated pyrazoles often involves the use of fluorinated building blocks. For instance, the condensation of perfluoro-2-methyl-2-pentene with hydrazones in basic media (such as sodium carbonate or triethylamine) leads to the formation of 5-fluoropyrazole derivatives . These methods are scalable and provide good to excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The oxo group at the 1-position can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the design of new drugs.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-1H-pyrazole: Similar in structure but lacks the oxo group at the 1-position.
4,4-Difluoro-1H-pyrazole: Contains two fluorine atoms at the 4-position, offering different reactivity and properties.
Uniqueness
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is unique due to the presence of both a fluorine atom and an oxo group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921604-92-4 |
|---|---|
Molekularformel |
C3H3FN2O |
Molekulargewicht |
102.07 g/mol |
IUPAC-Name |
4-fluoro-1-oxido-4H-pyrazol-1-ium |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-3H |
InChI-Schlüssel |
CLGSBXUFGZWRSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=N[N+](=CC1F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)
![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)

![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)


![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)

